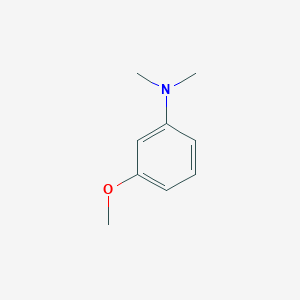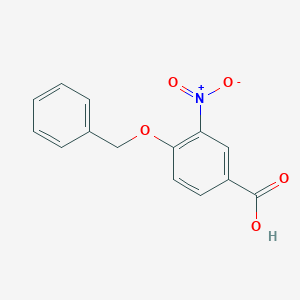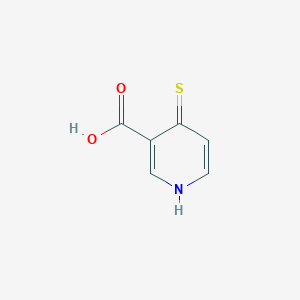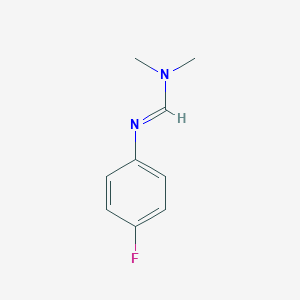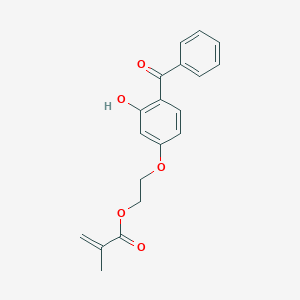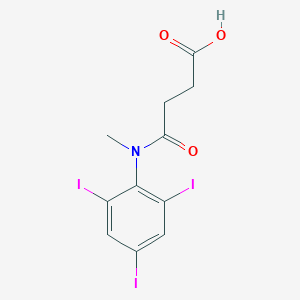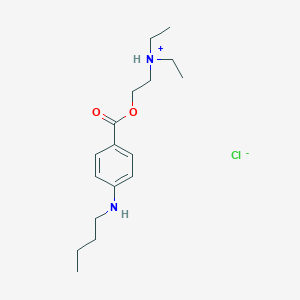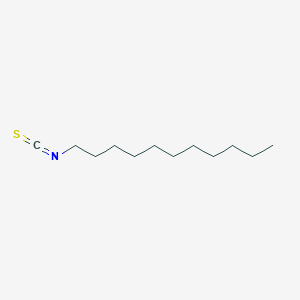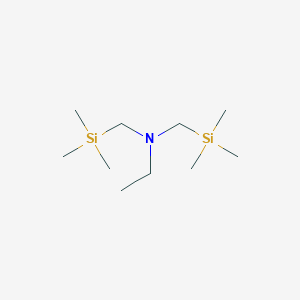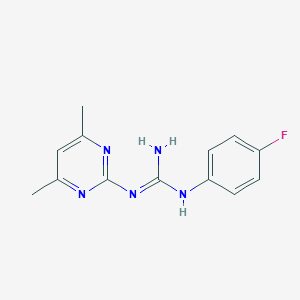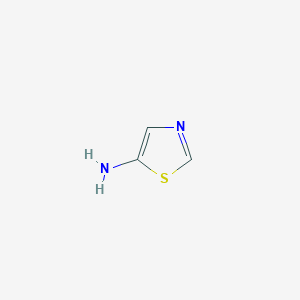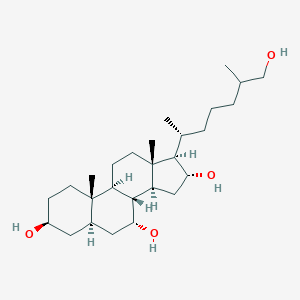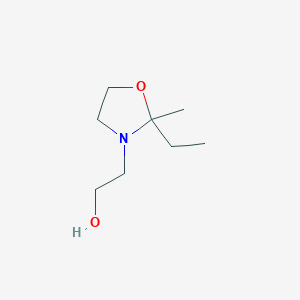
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol
Vue d'ensemble
Description
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is a member of the oxazolidine family, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
Applications De Recherche Scientifique
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can be compared with other similar compounds, such as:
2-Methyloxazolidine-3-ethanol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethyl-2-methyloxazolidine: Lacks the hydroxyl group, affecting its reactivity and applications.
Oxazolidine-3-ethanol: Lacks both the ethyl and methyl groups, leading to distinct differences in behavior and uses.
The unique combination of the ethyl, methyl, and hydroxyl groups in this compound contributes to its distinct properties and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
17026-88-9 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(2)9(4-6-10)5-7-11-8/h10H,3-7H2,1-2H3 |
Clé InChI |
IBWDRPSBZYIJIU-UHFFFAOYSA-N |
SMILES |
CCC1(N(CCO1)CCO)C |
SMILES canonique |
CCC1(N(CCO1)CCO)C |
Key on ui other cas no. |
17026-88-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

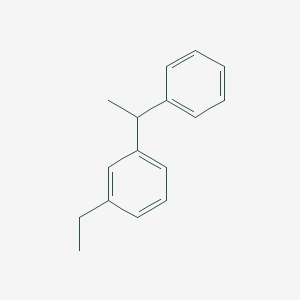
![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)
